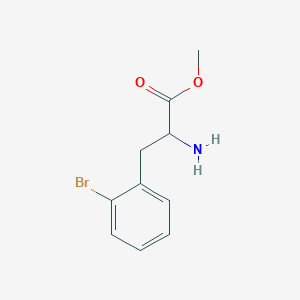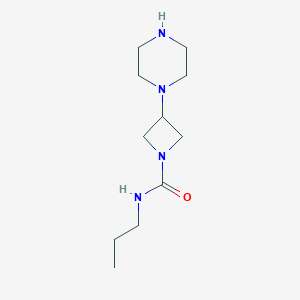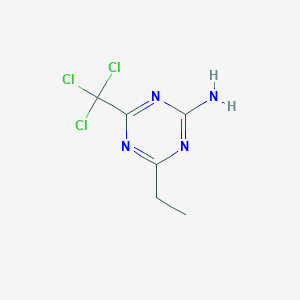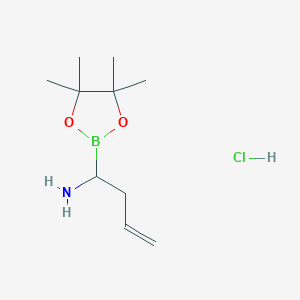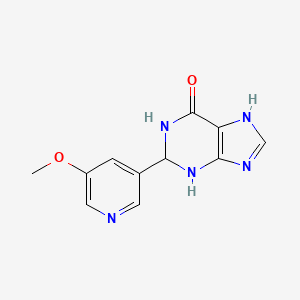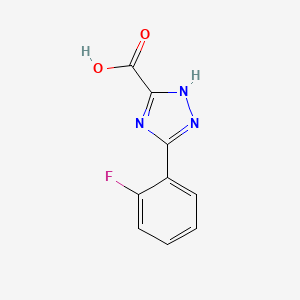
1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine is an organic compound that features a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions, and a piperazine ring substituted with a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine typically involves the following steps:
Preparation of 3,5-Dimethylcyclohexanone: This can be achieved through the hydrogenation of 3,5-dimethylphenol under high temperature and pressure conditions.
Formation of this compound: The 3,5-dimethylcyclohexanone is then reacted with 2-methylpiperazine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the nitrogen atoms can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(3,5-Dimethylcyclohexyl)-2-ethylpiperazine
- 1-(3,5-Dimethylcyclohexyl)-2-propylpiperazine
- 1-(3,5-Dimethylcyclohexyl)-2-butylpiperazine
Uniqueness: 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methyl group at the 2 position of the piperazine ring may result in different steric and electronic effects, leading to distinct properties and applications.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(3,5-dimethylcyclohexyl)-2-methylpiperazine |
InChI |
InChI=1S/C13H26N2/c1-10-6-11(2)8-13(7-10)15-5-4-14-9-12(15)3/h10-14H,4-9H2,1-3H3 |
InChI Key |
ZIHFKVJATPZKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)N2CCNCC2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



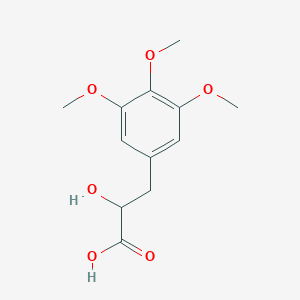
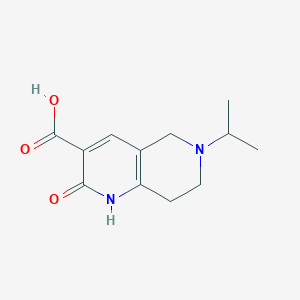
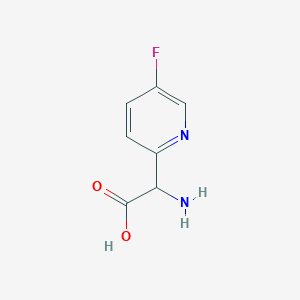
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
